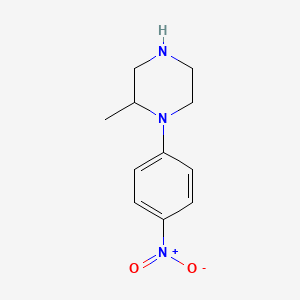

2-Methyl-1-(4-nitrophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

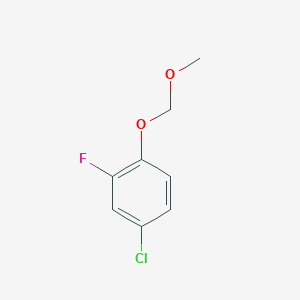

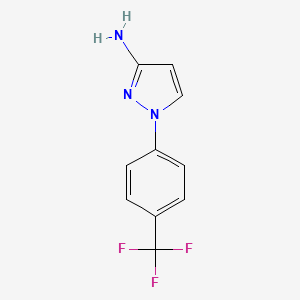

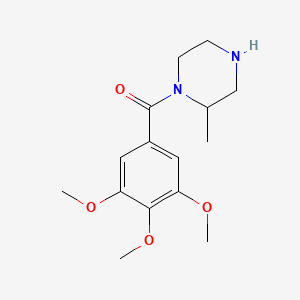

“2-Methyl-1-(4-nitrophenyl)piperazine” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . The molecular formula is C11H15N3O2 .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central piperazine ring with a methyl group and a 4-nitrophenyl group attached . The average molecular mass is 221.256 Da .

Aplicaciones Científicas De Investigación

2-Methyl-1-(4-nitrophenyl)piperazine is widely used in scientific research due to its versatility. It is used as a substrate, inhibitor, or activator in a variety of biochemical and physiological studies. It is also used to study the effects of drugs on the body. This compound has been used in studies related to the metabolism of drugs, the absorption and distribution of drugs, and the excretion of drugs. It is also used to study the effects of drugs on the immune system, cardiovascular system, and nervous system.

Mecanismo De Acción

Target of Action

2-Methyl-1-(4-nitrophenyl)piperazine is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It belongs to the class of organic compounds known as phenylpiperazines . These compounds typically consist of a piperazine bound to a phenyl group . The interaction of this compound with its targets and the resulting changes are subject to further scientific investigation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-Methyl-1-(4-nitrophenyl)piperazine in lab experiments has a number of advantages. It is a relatively inexpensive compound, and it is relatively easy to obtain. It is also a versatile compound, as it can be used as a substrate, inhibitor, or activator in a variety of biochemical and physiological studies.

However, there are some limitations to the use of this compound in lab experiments. It is not as effective as other compounds in certain biochemical and physiological studies, and it can be difficult to obtain in some cases. Additionally, it can be difficult to control the dosage, as it is not always possible to accurately measure the exact amount of this compound that is needed for a particular experiment.

Direcciones Futuras

There are a number of potential future directions for the use of 2-Methyl-1-(4-nitrophenyl)piperazine. One potential direction is to use this compound as an anti-inflammatory agent. It has already been shown to reduce inflammation, and it could potentially be used to treat a variety of inflammatory conditions. Another potential direction is to use this compound as an antidepressant. It has been shown to increase the levels of neurotransmitters in the brain, which could potentially be used to treat depression. Finally, this compound could potentially be used to treat a variety of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

In conclusion, this compound is a versatile compound that can be used in a variety of scientific research applications. It is a relatively inexpensive compound, and it is relatively easy to obtain. It has a variety of mechanisms of action, and it has been shown to have a number of biochemical and physiological effects. Additionally, it has a number of advantages and limitations for lab experiments. Finally, there are a number of potential future directions for the use of this compound, including the use as an anti-inflammatory agent, an antidepressant, and a treatment for neurological disorders.

Métodos De Síntesis

2-Methyl-1-(4-nitrophenyl)piperazine is synthesized through a multi-step process. The first step involves the reaction of 4-nitrophenol and 2-methylpiperazine in the presence of a base. This reaction produces a mixture of this compound and 2-methyl-1-(4-hydroxyphenyl)piperazine. The second step involves the separation of the two compounds through the use of a chromatographic column. The third and final step involves the purification of the this compound by recrystallization.

Análisis Bioquímico

Biochemical Properties

It is known that piperazine derivatives, including 2-Methyl-1-(4-nitrophenyl)piperazine, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions and the presence of other molecules.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-methyl-1-(4-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-8-12-6-7-13(9)10-2-4-11(5-3-10)14(15)16/h2-5,9,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOLFNXBYZHSKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine](/img/structure/B6332192.png)

![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)

![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)